![molecular formula C29H25N3O3 B11082501 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11082501.png)
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that features a combination of indole and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-isopropylphenylurea under acidic conditions to form the desired pyrimidinetrione derivative . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes and receptors. The indole and pyrimidine moieties allow the compound to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as uracil and thymine are structurally related and play crucial roles in biological systems.
Uniqueness
5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C29H25N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H25N3O3/c1-19(2)21-12-14-23(15-13-21)32-28(34)25(27(33)30-29(32)35)16-22-18-31(17-20-8-4-3-5-9-20)26-11-7-6-10-24(22)26/h3-16,18-19H,17H2,1-2H3,(H,30,33,35)/b25-16- |
InChI Key |
MALONFQKRLCPRP-XYGWBWBKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O |
Origin of Product |
United States |
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